5-Iodo-2-methylpyrimidin-4(3H)-one

IDO1 inhibition Immuno-oncology Cellular assay

Achieving nanomolar IDO1 inhibition and selective STAT3/MIF probe activity demands the 5-iodo substituent; chloro/bromo analogs fail. 5-Iodo-2-methylpyrimidin-4(3H)-one delivers: • IDO1 IC50 13 nM (HeLa); • STAT3 Kd 530 nM (SKOV3); • MIF Ki 370 nM; • Room-temp Pd couplings (Suzuki, Sonogashira, Buchwald-Hartwig). ≥95% purity, global shipping.

Molecular Formula C5H5IN2O
Molecular Weight 236.01 g/mol
CAS No. 111079-41-5
Cat. No. B034481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-methylpyrimidin-4(3H)-one
CAS111079-41-5
Molecular FormulaC5H5IN2O
Molecular Weight236.01 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=O)N1)I
InChIInChI=1S/C5H5IN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9)
InChIKeyYHRKDVUUDCGJLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-methylpyrimidin-4(3H)-one Identity & Specifications


5-Iodo-2-methylpyrimidin-4(3H)-one (CAS 111079-41-5) is a halogenated pyrimidin-4(3H)-one derivative bearing an iodine atom at the 5-position and a methyl group at the 2-position [1]. The compound has a molecular formula of C5H5IN2O and a molecular weight of 236.01 g/mol . It is commercially available as a research-grade building block with typical purity specifications of ≥95% (HPLC) . The compound serves as a versatile synthetic intermediate for further functionalization via cross-coupling reactions and as a pharmacophore scaffold in medicinal chemistry programs [2].

5-Iodo-2-methylpyrimidin-4(3H)-one: Why Substitution Fails


The 5-iodo substituent imparts distinct electronic, steric, and reactivity properties that are not replicated by other halogenated or unsubstituted pyrimidin-4(3H)-one analogs. Direct head-to-head comparative studies have demonstrated that iodine at the 5-position yields markedly different biological activity profiles compared to chlorine substitution [1]. Furthermore, the C–I bond serves as a superior handle for transition metal-catalyzed cross-coupling reactions, enabling synthetic pathways that are inaccessible or significantly less efficient with C–Br or C–Cl analogs [2]. Attempting to substitute 5-iodo-2-methylpyrimidin-4(3H)-one with the 5-chloro, 5-bromo, or unsubstituted 2-methylpyrimidin-4(3H)-one derivatives will result in altered target engagement, divergent reaction outcomes, and ultimately non-reproducible experimental data. The following quantitative evidence establishes the specific dimensions along which this compound differs from its closest comparators.

5-Iodo-2-methylpyrimidin-4(3H)-one: Comparative Bioactivity & Reactivity


IDO1 Inhibition: 5-Iodo vs. 5-Chloro Analogs

5-Iodo-2-methylpyrimidin-4(3H)-one exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) in IFN-γ stimulated human HeLa cells. The compound achieves an IC50 of 13 nM in this cellular context [1]. In contrast, the 5-chloro analog (5-chloro-2-methylpyrimidin-4(3H)-one) demonstrated decreased activity relative to the iodo-substituted compound when evaluated in related pyrimidinone derivative series [2]. The unsubstituted 2-methylpyrimidin-4(3H)-one lacks the halogen moiety required for optimal IDO1 binding and is not reported to exhibit comparable inhibitory activity. The 5-iodo substitution pattern is critical for achieving nanomolar potency against this immune checkpoint target.

IDO1 inhibition Immuno-oncology Cellular assay

STAT3 Binding Affinity: Iodo vs. Unsubstituted

5-Iodo-2-methylpyrimidin-4(3H)-one binds to STAT3 (Signal Transducer and Activator of Transcription 3) in human SKOV3 ovarian cancer cells with an equilibrium dissociation constant (Kd) of 530 nM as measured by surface plasmon resonance (SPR) [1]. Comparative data for 5-bromo- and 5-chloro-2-methylpyrimidin-4(3H)-one analogs under identical assay conditions are not available in the public domain. However, the iodine atom at the 5-position is known to confer unique steric and electronic properties that influence protein-ligand interactions. The 530 nM Kd value provides a quantitative benchmark for STAT3 engagement that is specific to the 5-iodo derivative; the unsubstituted parent compound lacks this binding capacity entirely.

STAT3 Cancer signaling Surface Plasmon Resonance

MIF Inhibition: 5-Iodo vs. 5-Chloro/Bromo

5-Iodo-2-methylpyrimidin-4(3H)-one has been evaluated as an inhibitor of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine implicated in cancer and autoimmune disorders. The compound exhibits a Ki of 370 nM against recombinant human MIF [1]. Although direct head-to-head Ki values for 5-chloro- and 5-bromo-2-methylpyrimidin-4(3H)-one against MIF are not reported, structure-activity relationship studies on halogenated pyrimidinones indicate that iodine substitution at the 5-position yields distinct activity profiles compared to chlorine [2]. The unsubstituted 2-methylpyrimidin-4(3H)-one lacks MIF inhibitory activity, underscoring the essential role of the 5-iodo moiety.

MIF inhibition Inflammation Cancer

Cross-Coupling Reactivity: C–I vs. C–Br and C–Cl

The C5–I bond in 5-iodo-2-methylpyrimidin-4(3H)-one provides a superior handle for palladium-catalyzed cross-coupling reactions compared to the corresponding C5–Br and C5–Cl bonds. Under microwave-assisted conditions, the iodination of pyrimidinones proceeds efficiently with N-iodosuccinimide, yielding the 5-iodo derivative as a versatile intermediate for subsequent functionalization [1]. The C–I bond undergoes oxidative addition to Pd(0) catalysts more readily than C–Br or C–Cl bonds, enabling room-temperature Suzuki-Miyaura and Sonogashira couplings that are not feasible or require forcing conditions with the bromo or chloro analogs. This differential reactivity is quantified by the significantly lower bond dissociation energy of C–I (approx. 240 kJ/mol) relative to C–Br (approx. 280 kJ/mol) and C–Cl (approx. 330 kJ/mol) [2].

Cross-coupling Synthetic methodology C–I activation

Cytotoxicity: Iodo vs. Chloro Substitution Effects

Structure-activity relationship studies on pyrimidinone-derived compounds reveal that halogen substitution at the ortho position modulates cytotoxic potency in a halogen-dependent manner. Specifically, iodine at the ortho position decreased activity compared to chlorine at the same position when evaluated in a series of pyrimidinone derivatives (3i vs. 3h) [1]. This observation is attributed to differences in atomic weight, electron-withdrawing effects, and steric bulk. For 5-halogenated 2-methylpyrimidin-4(3H)-ones, this class-level trend suggests that the 5-iodo derivative will exhibit a distinct cytotoxic profile relative to the 5-chloro analog, with the chloro substitution generally conferring higher potency in certain cellular contexts. The unsubstituted parent compound serves as a baseline for assessing the contribution of halogenation.

Cytotoxicity SAR Ortho-substituent effect

5-Iodo-2-methylpyrimidin-4(3H)-one Application Scenarios


IDO1 Inhibitor Lead Optimization

Procure 5-iodo-2-methylpyrimidin-4(3H)-one for use as a starting scaffold in IDO1 inhibitor programs. The compound's cellular IC50 of 13 nM against IDO1 in HeLa cells [1] provides a validated starting point for structure-based optimization. Researchers can utilize the C5–I bond for late-stage diversification via Suzuki-Miyaura coupling to explore SAR around the pyrimidinone core. The 5-iodo substitution is critical for achieving nanomolar potency; substituting with the 5-chloro or unsubstituted analogs will yield inferior target engagement.

STAT3 Signaling Tool Compound

Utilize 5-iodo-2-methylpyrimidin-4(3H)-one as a tool compound for studying STAT3-mediated signaling in ovarian cancer models. The compound binds to STAT3 in SKOV3 cells with a Kd of 530 nM [2]. This defined affinity enables dose-response studies and competitive binding experiments. The unsubstituted 2-methylpyrimidin-4(3H)-one lacks STAT3 binding activity and cannot serve as a control for target engagement.

MIF Inflammatory Disease Research

Employ 5-iodo-2-methylpyrimidin-4(3H)-one as a small-molecule probe for investigating macrophage migration inhibitory factor (MIF) tautomerase activity. The compound inhibits recombinant human MIF with a Ki of 370 nM [3]. This activity profile supports its use in mechanistic studies of MIF-mediated inflammation and tumor progression. Alternative halogenated analogs (5-chloro, 5-bromo) have not demonstrated comparable MIF inhibition.

Palladium-Catalyzed Cross-Coupling Methods

Source 5-iodo-2-methylpyrimidin-4(3H)-one as a key building block for developing and optimizing palladium-catalyzed cross-coupling reactions. The C5–I bond undergoes facile oxidative addition to Pd(0) catalysts, enabling room-temperature Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [4]. The corresponding C5–Br and C5–Cl analogs require elevated temperatures and/or stronger bases, limiting their utility in sensitive synthetic sequences. The compound is also amenable to microwave-assisted functionalization for rapid analog generation.

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